sulfo-SPDB-DM4

ADC Drug-Linker Conjugate Hydrophilicity

High-DAR ADC development faces aggregation risks with non-sulfonated linkers. sulfo-SPDB-DM4 (CAS 1626359-59-8) is the FDA-approved payload-linker from mirvetuximab soravtansine. - Enables stable conjugation at DAR up to 6.8 without precipitation - Sub-nanomolar potency (IC50 0.09-0.52 nM) in FOLR1+ lines - >98% purity, lyophilized, -20°C storage, 36-month stability

Molecular Formula C46H63ClN4O17S3
Molecular Weight 1075.7 g/mol
Cat. No. B10801041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesulfo-SPDB-DM4
Molecular FormulaC46H63ClN4O17S3
Molecular Weight1075.7 g/mol
Structural Identifiers
SMILESCC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSCCC(C(=O)ON5C(=O)CCC5=O)S(=O)(=O)O)C)C)OC)(NC(=O)O2)O
InChIInChI=1S/C46H63ClN4O17S3/c1-25-12-11-13-33(64-10)46(59)24-31(65-43(58)48-46)26(2)40-45(6,67-40)34(23-38(55)50(8)29-21-28(20-25)22-30(63-9)39(29)47)66-41(56)27(3)49(7)35(52)16-18-44(4,5)70-69-19-17-32(71(60,61)62)42(57)68-51-36(53)14-15-37(51)54/h11-13,21-22,26-27,31-34,40,59H,14-20,23-24H2,1-10H3,(H,48,58)(H,60,61,62)/b13-11-,25-12-/t26-,27+,31+,32?,33-,34+,40+,45+,46+/m1/s1
InChIKeyACJLJPQSHWOFQD-KRXLDPNFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sulfo-SPDB-DM4: Compound Profile & Specifications


sulfo-SPDB-DM4 (CAS 1626359-59-8) is a drug-linker conjugate for antibody-drug conjugates (ADCs), consisting of the maytansinoid microtubule inhibitor DM4 linked via a sulfonated SPDB (sulfo-SPDB) linker [1]. The compound has molecular weight 1075.66 g/mol, molecular formula C46H63ClN4O17S3, and is supplied as a lyophilized powder requiring storage at -20°C [2]. It serves as the cytotoxic warhead-linker component in the FDA-approved ADC mirvetuximab soravtansine (Elahere) and remains under investigation in multiple other ADC candidates [3].

Sulfonated linker-DM4 platform for ADC research
Enables high-DAR conjugation without aggregation
Regulatory milestone context: FDA-approved ADC component

Why Sulfo-SPDB-DM4 Cannot Be Substituted


Substituting sulfo-SPDB-DM4 with non-sulfonated SPDB-DM4 or alternative maytansinoid-linker conjugates (e.g., SMCC-DM1, SPDB-DM4) introduces quantifiable risks in ADC development. The sulfonate group on the linker is not a trivial modification; it increases the hydrophilicity of the resulting ADC, which directly impacts critical quality attributes including aggregation propensity, plasma stability, and the drug-to-antibody ratio (DAR) achievable without compromising conjugate solubility [1]. Non-sulfonated conjugates demonstrate reduced aqueous solubility at equivalent DARs, limiting the therapeutic window in constructs requiring higher payload loading. Furthermore, the disulfide linkage in sulfo-SPDB exhibits distinct stability profiles in circulation compared to uncleavable thioether linkers (e.g., SMCC-DM1), directly influencing both systemic toxicity and payload release kinetics at the tumor site [2].

Sulfo-SPDB-DM4
Non-sulfonated SPDB-DM4 may reduce solubility at equivalent DAR, limiting conjugate homogeneity
Sulfo-SPDB-DM4
SMCC-DM1 (uncleavable thioether) alters intracellular payload release kinetics and bystander effect
Sulfo-SPDB-DM4
Alternative maytansinoid linkers may exhibit different plasma stability, affecting systemic exposure profile

Sulfo-SPDB-DM4: Comparative Evidence


Sulfonate Linker Solubility Advantage

The sulfo-SPDB linker incorporates a charged sulfonate group that significantly enhances the hydrophilicity of the resulting ADC. This modification permits conjugation at higher drug-to-antibody ratios (DARs) without inducing aggregation, a limitation observed with non-sulfonated SPDB-DM4 conjugates [1]. The increased polarity reduces non-specific hydrophobic interactions, improving pharmacokinetic behavior and conjugate homogeneity.

Linker hydrophilicity
Class-level
Sulfonated SPDB enables DAR ~6.8 without aggregation; non-sulfonated SPDB-DM4 aggregates at DAR >3–4
May support higher-DAR ADC conjugation studies
Qualitative improvement based on reported linker properties
ADC Drug-Linker Conjugate Hydrophilicity

Prolonged Plasma Stability of Sulfo-SPDB Linker

The sulfo-SPDB linker is a cleavable disulfide linker with enhanced stability in circulation due to steric hindrance around the disulfide bond imparted by the sulfonate-adjacent methyl groups . This design prevents premature payload release in plasma while permitting efficient intracellular cleavage upon ADC internalization. In mouse pharmacokinetic studies, the conjugate remained >80% intact after 48 hours in circulation, whereas non-hindered disulfide linkers (e.g., SPDB without sulfonate stabilization) show substantial payload loss within 24 hours .

Plasma stability (48h)
Class-level
>80% intact at 48h; non-hindered disulfide linkers show substantial loss at 24h
Supports extended circulation time in preclinical models
Mouse plasma data; cross-study comparison
Pharmacokinetics Linker Stability Plasma Clearance

In Vivo Efficacy Advantage Over SPDB-DM1 ADCs

In a subcutaneous KB xenograft model, a single 2.5 mg/kg dose of an anti-FOLR1-sulfo-SPDB-DM4 ADC (huMov19-sulfo-SPDB-DM4, DAR 6.8) achieved approximately 90.7% tumor growth inhibition (TGI) at day 17 post-treatment [1]. At a 5 mg/kg dose, TGI increased to 100% [1]. For context, earlier-generation maytansinoid ADCs utilizing SMCC-DM1 linkers (e.g., trastuzumab emtansine) typically require doses of 5-10 mg/kg to achieve comparable TGI in similar xenograft models, indicating improved potency per unit dose.

Tumor growth inhibition
Cross-study
TGI 90.7% at 2.5 mg/kg; 100% at 5 mg/kg in KB xenograft
Reported model-response context at low dose
Single-dose regimen; FOLR1-positive model
In Vivo Efficacy Xenograft Tumor Growth Inhibition

Target-Dependent Picomolar Cytotoxicity

Farletuzumab-sulfo-SPDB-DM4 ADC exhibits sub-nanomolar cytotoxicity against FOLR1-expressing cancer cell lines, with potency directly proportional to antigen expression level. In IGROV-1 cells (high FOLR1+++ expression), IC50 = 0.09 nM; in OVCAR-3 cells (moderate FOLR1++ expression), IC50 = 0.49 nM [1]. This expression-dependent cytotoxicity confirms the sulfo-SPDB-DM4 conjugate maintains target-specific activity without compromising payload potency upon intracellular release. For comparison, free DM4 payload typically exhibits IC50 values of 0.02-0.1 nM in similar assays, indicating efficient linker cleavage and payload retention .

In vitro cytotoxicity
Head-to-head
IC50 0.09 nM (IGROV-1); 0.49 nM (OVCAR-3)
Target-dependent cell-model response
3-day incubation; expression-dependent
In Vitro Potency IC50 Cytotoxicity

Linker Stability and MDR Tumor Activity

The sulfo-SPDB linker is specifically designed to prevent premature cleavage in the bloodstream while permitting efficient release upon internalization into tumor cells. This property may improve the agent's efficacy in multidrug-resistant (MDR) tumor cells, where efflux pumps often rapidly clear free payload [1]. In contrast, non-stabilized disulfide linkers and peptide-based cleavable linkers show varying degrees of plasma lability and may be substrates for circulating proteases or thiol-exchange reactions, leading to off-target payload release and reduced tumor exposure [1].

MDR tumor cell context
Class-level
Sulfo-SPDB linker may prevent premature cleavage; improved MDR cell sensitivity observed
Supports linker stability in resistant models
Qualitative evidence; quantitative comparison not available
Multidrug Resistance Linker Stability Therapeutic Window

Clinical Validation via FDA-Approved ADC

Mirvetuximab soravtansine (Elahere), an ADC utilizing the sulfo-SPDB-DM4 linker-payload conjugated to an anti-FOLR1 antibody, received FDA approval in 2022 and China NMPA approval in 2024 for the treatment of adult patients with folate receptor alpha (FRα)-positive, platinum-resistant epithelial ovarian, fallopian tube, or primary peritoneal cancer [1]. This regulatory milestone provides de-risked validation of the sulfo-SPDB-DM4 linker-payload platform. In the pivotal SORAYA trial, the ADC demonstrated a 31.7% objective response rate (ORR) in heavily pretreated patients [1]. In contrast, alternative maytansinoid-linker conjugates (e.g., SMCC-DM1, SPDB-DM4) have not achieved regulatory approval as standalone linker-payload technologies in this indication.

Regulatory milestone
Trial context
Mirvetuximab soravtansine approved 2022; ORR 31.7% in SORAYA trial
Regulatory milestone context for linker-payload platform
Platinum-resistant ovarian cancer indication; Phase 3
Clinical Translation Regulatory Approval Ovarian Cancer

Sulfo-SPDB-DM4: Key Application Scenarios


FOLR1-Positive Solid Tumor ADC Development

Given the FDA approval of mirvetuximab soravtansine utilizing sulfo-SPDB-DM4, this linker-payload is the logical starting point for preclinical programs targeting FOLR1-expressing malignancies. The compound has demonstrated sub-nanomolar in vitro potency (IC50 0.09-0.52 nM) in FOLR1-positive cell lines and robust in vivo efficacy (TGI 90.7-100% at 2.5-5 mg/kg) in xenograft models [1][2]. Procurement for conjugation to novel anti-FOLR1 antibodies or antibody fragments provides a clinically validated cytotoxic warhead with established safety and efficacy profiles [3].

High-DAR ADC Development Without Aggregation

The sulfonate group on the SPDB linker enhances conjugate hydrophilicity, enabling stable conjugation at DAR values up to approximately 6.8 without precipitation or aggregation [1]. This property is critical for programs where higher payload loading is required to achieve target potency against low-antigen-expressing tumors. Non-sulfonated SPDB-DM4 conjugates typically exhibit aggregation at DAR > 3-4, limiting their utility in high-DAR ADC designs [1]. sulfo-SPDB-DM4 should be prioritized when the target antigen density is moderate to low and maximum cytotoxic payload delivery per antibody is the design objective.

ADC Programs Targeting Multidrug-Resistant Tumors

The sulfo-SPDB linker's enhanced stability in circulation prevents premature payload release, and intracellular release within tumor cells may circumvent efflux pump-mediated resistance mechanisms [1]. For ADC programs targeting tumor indications with high prevalence of MDR phenotypes (e.g., relapsed ovarian cancer, colorectal cancer with prior chemotherapy exposure), sulfo-SPDB-DM4 offers a linker-payload combination with mechanistic rationale for improved efficacy in resistant cell populations [1].

Analytical Reference Standard for ADC Characterization

As the linker-payload component of an FDA-approved ADC, sulfo-SPDB-DM4 serves as an essential analytical reference standard for characterizing novel ADC constructs. Its molecular weight (1075.66 g/mol), purity specification (>98%), and established storage conditions (-20°C lyophilized, stable 36 months) provide a standardized comparator for analytical method development, including DAR determination by LC-MS, hydrophobic interaction chromatography, and in vitro potency assays [2]. Procurement for analytical benchmarking reduces method development time and supports regulatory CMC submissions.

Application
Selection Property
Validation Focus
FOLR1-targeted ADC research
Sulfonated linker-DM4 platform
In vitro potency & xenograft model-response endpoints
High-DAR ADC conjugation studies
Linker hydrophilicity enabling high DAR
Aggregation propensity & conjugate solubility at elevated DAR
MDR tumor model ADC studies
Linker stability in circulation
Efflux pump-mediated resistance model response
ADC analytical characterization reference
Defined molecular weight & purity lyophilized standard
DAR characterization & CMC method benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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